1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

Catalog No.
S583294
CAS No.
1615-53-8
M.F
C5H7N3O4S
M. Wt
205.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

CAS Number

1615-53-8

Product Name

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

IUPAC Name

1-methyl-2-methylsulfonyl-5-nitroimidazole

Molecular Formula

C5H7N3O4S

Molecular Weight

205.19 g/mol

InChI

InChI=1S/C5H7N3O4S/c1-7-4(8(9)10)3-6-5(7)13(2,11)12/h3H,1-2H3

InChI Key

RSOPCRYPVDDVAX-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1S(=O)(=O)C)[N+](=O)[O-]

Synonyms

sulfonidazole

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)C)[N+](=O)[O-]

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole is characterized by a methyl group and a methylsulfonyl group attached to the imidazole ring, along with a nitro group at the 5-position. The molecular weight of this compound is approximately 205.19 g/mol. Its solubility is notably high, making it suitable for various applications in medicinal chemistry and pharmacology .

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole exhibits significant biological activity, particularly as an antifungal agent. Studies have demonstrated its moderate antifungal properties against various fungal strains, indicating its potential use in treating fungal infections. Furthermore, this compound has been noted for its genotoxic activities, suggesting that it may interact with genetic material in certain contexts.

Several synthetic routes have been proposed for the preparation of 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole. Common methods involve the nitration of imidazole derivatives followed by sulfonylation reactions. Specific details on these methods can vary, but they typically include:

  • Nitration: Introduction of the nitro group through electrophilic aromatic substitution.
  • Sulfonylation: Reaction with methylsulfonyl chloride or similar reagents to introduce the methylsulfonyl group.

These methods may require optimization based on desired yields and purity levels.

The primary applications of 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole lie in medicinal chemistry, particularly in antifungal therapies. Its unique structure allows it to interact with biological targets effectively. Additionally, due to its genotoxic properties, it may also be studied for potential use in cancer research or as a model compound in toxicology studies.

Several compounds share structural similarities with 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole1615-41-40.82
2-Methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole99915820.62
1-Methyl-2-(methylthio)imidazole14486-52-30.53

These compounds demonstrate variations in substituents around the imidazole ring, which can influence their biological activities and applications. The unique combination of a methylsulfonyl and nitro group in 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole distinguishes it from these related compounds, potentially enhancing its efficacy as an antifungal agent.

XLogP3

-0.8

Other CAS

1615-53-8

Wikipedia

Sulfonidazole

Dates

Modify: 2023-08-15

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